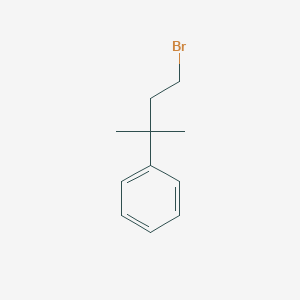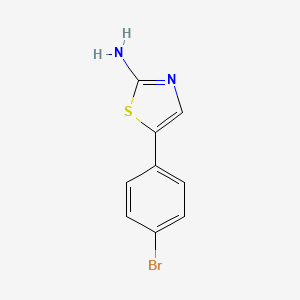
(4-Bromo-2-methylbutan-2-yl)benzene
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of “(4-Bromo-2-methylbutan-2-yl)benzene” could involve electrophilic aromatic substitution reactions . The exact method of synthesis could not be found in the search results.Molecular Structure Analysis
The molecular structure of “(4-Bromo-2-methylbutan-2-yl)benzene” consists of a benzene ring with a 4-Bromo-2-methylbutan-2-yl group attached . The exact structure could not be found in the search results.Applications De Recherche Scientifique
Organic Synthesis
(4-Bromo-2-methylbutan-2-yl)benzene: is a valuable compound in organic chemistry, particularly in the synthesis of complex molecules. Its bromine atom can act as a good leaving group in nucleophilic substitution reactions, making it a versatile intermediate for constructing carbon-carbon or carbon-heteroatom bonds. This compound can be used to synthesize various pharmaceuticals, agrochemicals, and polymers by reacting with different nucleophiles or through palladium-catalyzed coupling reactions .
Pharmaceuticals
In the pharmaceutical industry, (4-Bromo-2-methylbutan-2-yl)benzene can be utilized to create a wide range of therapeutic agents. It serves as a building block for the synthesis of active pharmaceutical ingredients (APIs) that require a phenyl group attached to a brominated carbon chain. The bromine atom can be further functionalized to introduce additional pharmacophores, enhancing the biological activity and specificity of the resulting drugs .
Materials Science
Materials scientists can employ (4-Bromo-2-methylbutan-2-yl)benzene in the development of new materials. Its incorporation into polymers can lead to materials with unique properties, such as enhanced thermal stability or flame retardancy. Additionally, it can be used in the synthesis of organic semiconductors, which are crucial for the development of flexible electronic devices .
Analytical Chemistry
In analytical chemistry, (4-Bromo-2-methylbutan-2-yl)benzene can be used as a standard or reference compound in various chromatographic and spectroscopic methods. It helps in the calibration of instruments and serves as a comparison point for the identification and quantification of similar compounds in complex mixtures .
Environmental Science
Environmental scientists might explore the use of (4-Bromo-2-methylbutan-2-yl)benzene as a tracer or marker in environmental studies. Its distinct chemical signature allows for the tracking of pollution sources and the study of chemical processes in the atmosphere or bodies of water. Understanding its behavior and breakdown in the environment can also contribute to the assessment of its ecological impact .
Biochemistry
In biochemistry, (4-Bromo-2-methylbutan-2-yl)benzene can be a precursor for compounds that interact with biological systems. It can be used to synthesize molecules that mimic natural substrates or inhibitors of enzymes, aiding in the study of biochemical pathways and the discovery of new drug targets .
Mécanisme D'action
Target of Action
It’s known that benzene derivatives can undergo electrophilic aromatic substitution . This suggests that the compound might interact with molecules that can act as electrophiles.
Mode of Action
(4-Bromo-2-methylbutan-2-yl)benzene, like other benzene derivatives, can undergo electrophilic aromatic substitution . The mechanism involves two steps :
This mechanism maintains the aromaticity of the benzene ring throughout the reaction .
Propriétés
IUPAC Name |
(4-bromo-2-methylbutan-2-yl)benzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15Br/c1-11(2,8-9-12)10-6-4-3-5-7-10/h3-7H,8-9H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HYBMCTHMOSBLGN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(CCBr)C1=CC=CC=C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60288140 | |
| Record name | (4-bromo-2-methylbutan-2-yl)benzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60288140 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
227.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(4-Bromo-2-methylbutan-2-yl)benzene | |
CAS RN |
1197-97-3 | |
| Record name | NSC54366 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=54366 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | (4-bromo-2-methylbutan-2-yl)benzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60288140 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details





Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.














